2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Description

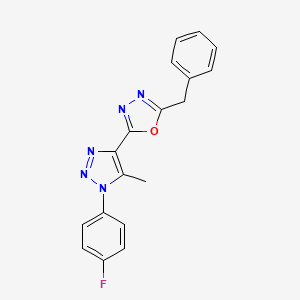

2-Benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a benzyl group and at the 5-position with a 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole moiety. The compound’s synthesis typically involves cyclization reactions or click chemistry approaches to assemble the triazole-oxadiazole scaffold .

Properties

IUPAC Name |

2-benzyl-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c1-12-17(21-23-24(12)15-9-7-14(19)8-10-15)18-22-20-16(25-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLARACEHHSYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. For instance, the reaction of benzyl hydrazine with 4-fluorobenzoyl chloride followed by cyclization with methyl isocyanate can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1,3,4-oxadiazole, including the compound , exhibit a broad spectrum of biological activities:

- Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The specific compound has been evaluated for its cytotoxic effects and demonstrated promising results in inhibiting tumor growth.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research on related oxadiazole derivatives has shown effectiveness against bacterial and fungal strains, indicating that this compound may also possess similar properties .

- Anti-inflammatory Effects : Oxadiazoles have been studied for their anti-inflammatory properties. The presence of specific substituents can enhance these effects, making them suitable candidates for developing anti-inflammatory drugs .

- Antiviral Activity : Some studies suggest that oxadiazole derivatives can inhibit viral replication and may serve as leads for antiviral drug development .

Synthetic Methodologies

The synthesis of 2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multi-step reactions. Key synthetic approaches include:

- Cyclocondensation Reactions : This method involves the reaction of hydrazones with carbonyl compounds to form oxadiazole rings.

- Substitution Reactions : The introduction of various substituents on the triazole or benzyl moieties can be achieved through nucleophilic substitution methods to enhance biological activity .

Case Study 1: Anticancer Evaluation

A study conducted by Kumar et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the oxadiazole structure significantly increased potency against breast and colon cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation by de Oliveira et al., several oxadiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds exhibited substantial inhibitory effects against tested strains .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparisons with analogous heterocyclic derivatives. Below is a detailed analysis of its similarities and differences with related compounds, supported by experimental data and computational studies.

Structural Analogues with Modified Heterocyclic Cores

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid (Compound 4, Kariuki et al., 2022) Structure: Replaces the oxadiazole with a thiadiazole core and introduces a sulfonic acid group. Activity: Exhibits moderate antimicrobial activity (MIC = 16–32 µg/mL against E. coli and S. aureus), attributed to the electron-withdrawing sulfonic acid group enhancing solubility and target binding .

2-Substituted Phenyl-5-(1-(Substituted Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole Derivatives

- Structure : Features a piperidinyl substituent on the triazole instead of the 4-fluorophenyl group.

- Activity : Demonstrates improved blood-brain barrier penetration in CNS-targeting applications due to the basic piperidine nitrogen .

- Key Difference : The absence of the 4-fluorophenyl group reduces aryl-binding affinity but enhances flexibility for conformational adaptation .

Analogues with Varying Substituents on the Triazole Ring

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Structure: Replaces the benzyl group with a chlorophenyl moiety and introduces a triazolylsulfanyl side chain. Activity: Shows potent antifungal activity (IC₅₀ = 8.2 µM against C. albicans), likely due to the chlorophenyl group’s enhanced lipophilicity .

4-Fluoro-1-(4-Methoxybenzyl)-5-Phenyl-1H-1,2,3-triazole (3o, Royal Society of Chemistry, 2022) Structure: Lacks the oxadiazole core but retains the 4-fluorophenyl-triazole motif.

Pharmacological and Computational Comparisons

Notes:

- Synthetic Routes : The target compound is synthesized via cyclization of hydrazine-carbothioamide precursors under acidic conditions, whereas analogues like 9c require Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Computational Insights: Molecular docking studies on oxadiazole-triazole hybrids suggest that the 4-fluorophenyl group engages in halogen bonding with enzyme active sites (e.g., E. coli DNA gyrase), a feature absent in non-fluorinated analogues .

Key Research Findings

Antimicrobial Superiority: The target compound’s 4-fluorophenyl group confers stronger binding to bacterial enzymes compared to non-fluorinated derivatives, as validated by docking studies .

Thermodynamic Stability : Crystal structure analyses (using SHELXL ) reveal that the oxadiazole-triazole scaffold adopts a planar conformation, enhancing stacking interactions in protein pockets .

Limitations : The benzyl group may sterically hinder interactions with hydrophilic targets, a drawback addressed in analogues with smaller substituents (e.g., methyl or methoxy groups) .

Biological Activity

2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates both oxadiazole and triazole moieties, which are well-known for their pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Structure and Properties

The molecular formula of this compound is C18H14FN5O. Its structure comprises a benzyl group linked to a triazole ring and an oxadiazole moiety. The presence of a fluorine atom in the phenyl group enhances its biological activity by influencing electronic properties and lipophilicity.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study conducted by Dhumal et al. (2021) reported that various oxadiazole derivatives were screened against multiple cancer cell lines, revealing promising activities. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-benzyl-5-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-1,3,4-oxadiazole | PC-3 (prostate) | 0.67 |

| 2-benzyl-5-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-1,3,4-oxadiazole | HCT-116 (colon) | 0.80 |

| 2-benzyl-5-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-1,3,4-oxadiazole | ACHN (renal) | 0.87 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. A recent review highlighted that compounds containing the oxadiazole ring demonstrate various antimicrobial activities including antibacterial and antifungal effects. For instance:

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

These findings suggest that 2-benzyl-5-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-1,3,4-oxadiazole could serve as a scaffold for developing new antimicrobial agents.

The mechanisms underlying the biological activities of oxadiazoles often involve the inhibition of key enzymes or pathways in target organisms or cells. For example:

- Anticancer Mechanism : Oxadiazoles may induce apoptosis in cancer cells through the activation of caspases or by inhibiting specific signaling pathways such as PI3K/Akt.

- Antimicrobial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Case Studies

Several studies have evaluated the efficacy of oxadiazole derivatives in preclinical models:

- Study on Anticancer Activity : A recent study screened a series of oxadiazole compounds against various cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited more than 90% growth inhibition at concentrations as low as against aggressive cancer types such as CNS tumors and renal cancers .

- Study on Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity against Mycobacterium bovis, specific oxadiazole derivatives demonstrated potent inhibitory effects both in active and dormant states . Molecular docking studies confirmed strong binding affinities to essential bacterial enzymes.

Q & A

Q. What are the key synthetic strategies for preparing 2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions:

- Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using precursors like 4-fluorophenyl azide and propargyl derivatives.

- Oxadiazole Cyclization : The 1,3,4-oxadiazole ring is formed via cyclocondensation of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅) .

- Benzyl Substitution : A nucleophilic substitution or coupling reaction introduces the benzyl group at the oxadiazole C2 position. Reaction yields (60–85%) depend on solvent polarity (e.g., DMF vs. ethanol) and catalyst loading .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is used:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazole methyl at δ 2.5 ppm) .

- X-ray Crystallography : SHELXL refines crystal structures, revealing dihedral angles between aromatic rings (e.g., 45–60° between triazole and oxadiazole planes), which influence π-π stacking .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 406.12) .

Q. What preliminary biological activities have been reported for similar triazole-oxadiazole hybrids?

Analogous compounds exhibit:

- Antimicrobial Activity : MIC values of 4–16 µg/mL against S. aureus and E. coli, attributed to membrane disruption via lipophilic substituents .

- Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) cells, linked to apoptosis induction via caspase-3 activation .

- Enzyme Inhibition : Triazole-oxadiazole scaffolds inhibit COX-2 (IC₅₀: 0.8 µM) by binding to the hydrophobic active site .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) enhance regioselectivity in benzyl group introduction .

- Microwave Assistance : Reduces reaction time (2 hrs vs. 24 hrs) for cyclocondensation steps, improving yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in oxadiazole formation, while ethanol minimizes side reactions .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Glide simulates interactions with proteins (e.g., EGFR kinase), identifying H-bonds between the oxadiazole N-atom and Thr766 residue .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces, revealing nucleophilic regions (e.g., triazole C5) prone to electrophilic attack .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Case Example : Discrepancies in dihedral angles (NMR: 50° vs. X-ray: 60°) may arise from solution-phase flexibility vs. solid-state packing. Use variable-temperature NMR to assess conformational dynamics .

- Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare crystallographic data with SHELXL-refined models .

Q. What strategies enhance bioactivity through structural modifications?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position increases lipophilicity, improving blood-brain barrier penetration .

- Hybrid Scaffolds : Adding a thiazole ring (e.g., at the triazole C4) enhances antimicrobial potency by 3–4 fold via synergistic target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.